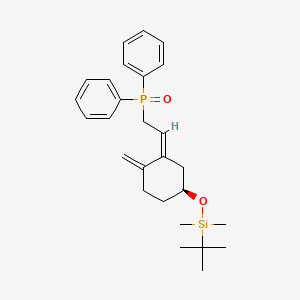

(S,Z)-(2-(5-((叔丁基二甲基硅烷基)氧基)-2-亚甲基环己基)乙基)二苯基膦氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a part of a broader class of chemicals known for their role in organometallic chemistry and catalysis. Its complex name reflects its structural complexity, involving multiple functional groups including a phosphine oxide moiety, a cyclohexylidene component, and silyl ether functionality.

Synthesis Analysis

The synthesis of related phosphine and phosphine oxide compounds involves multiple steps, including reactions with chiral aminodiphosphine ligands and organometallic chemistry with iridium. These processes often require precise conditions to achieve the desired chirality and functionality (Bianchini et al., 1997).

Molecular Structure Analysis

The structure of phosphine oxides and related compounds can vary significantly depending on the substituents and reaction conditions. Crystal structure analysis reveals detailed insights into the molecular geometry, showcasing the impact of different substituents on the overall structure (Mustaffa Ahmad et al., 1996).

Chemical Reactions and Properties

Phosphine oxides participate in a wide range of chemical reactions, including Lewis acid-catalyzed reactions, ring-opening reactions, and complex formation with metals. These reactions underscore the compound's utility in synthesizing various organic and inorganic molecules with potential applications in catalysis and material science (Shi et al., 2007).

科学研究应用

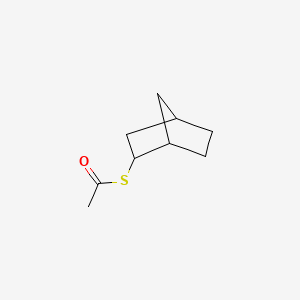

烯丙基化合物的氢膦酰化

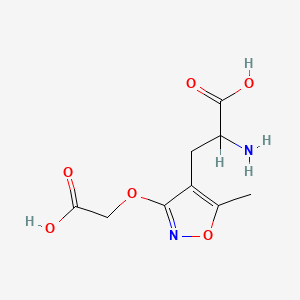

该化合物用于烯丙基化合物的氢膦酰化 {svg_1}. 通过二苯基膦氧化物 (Ph2P(O)H) 在光照条件下与烯丙基化合物的自由基加成反应,可以方便地合成一系列作为 γ-官能化膦配体前体的双功能膦化合物 {svg_2}.

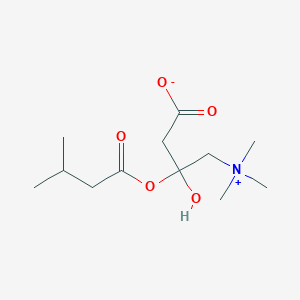

交叉偶联反应

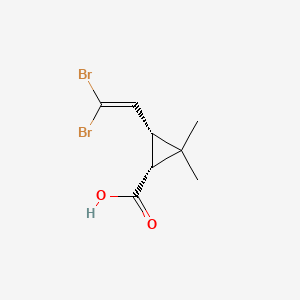

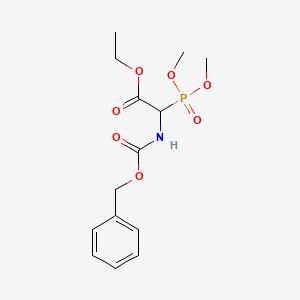

二苯基膦氧化物可以用作偶联配体,在 Ni/Zn 催化剂存在下,通过与芳基卤化物的交叉偶联反应来制备各种有机磷化合物 {svg_3}. 该化合物适用于 Buchwald-Hartwig 交叉偶联、Suzuki-Miyaura 偶联、氢膦酰化和 Heck 反应 {svg_4}.

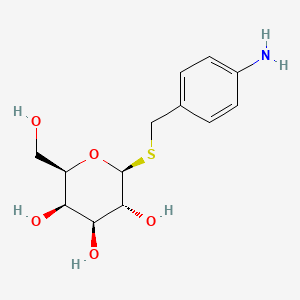

二硫代碳酸酯的烯丙基化

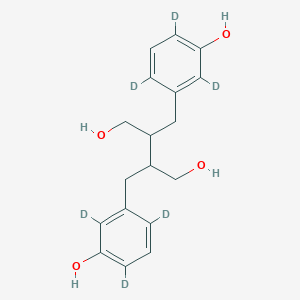

一种有前景的新方法,用于广义烯丙基化过程,使用各种易于获得的烯丙基二苯基膦氧化物作为自由基捕获剂来进行二硫代碳酸酯的烯丙基化 {svg_5}.

属性

IUPAC Name |

tert-butyl-[(1S,3Z)-3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3/b23-19-/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSDSMTXHBTJEI-GUHCFGCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CCC(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37O2PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)